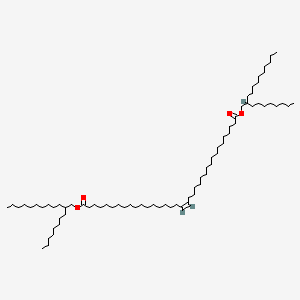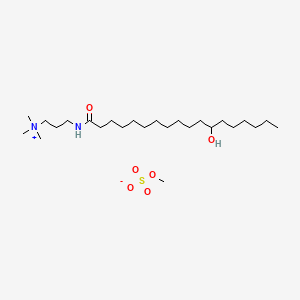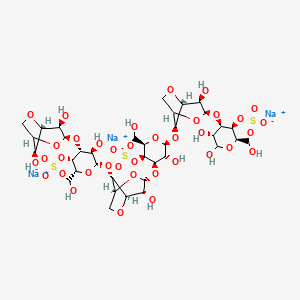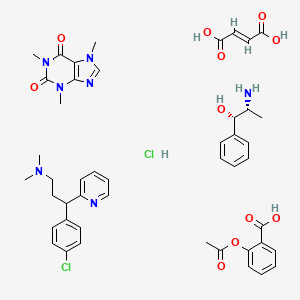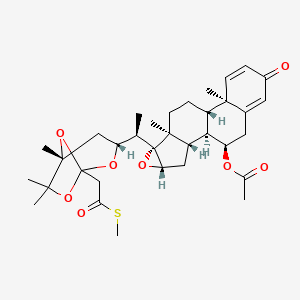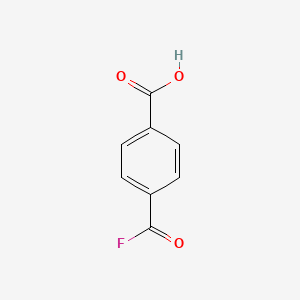
N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Dimethyl-2-phenylpropan-1-amine” is a new designer stimulant that has been detected in athlete urine and nutritional supplements . It is structurally and biologically similar to substances listed by the World Anti-Doping Agency (WADA) .
Molecular Structure Analysis
The molecular formula of “N,N-Dimethyl-2-phenylpropan-1-amine” is C11H17N . The InChI representation isInChI=1S/C11H17N/c1-10(9-12(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-Dimethyl-2-phenylpropan-1-amine” include a molecular weight of 163.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Anti-Doping Control
“N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride” is a new designer stimulant that is prohibited in sport in-competition according to the List of Prohibited Substances and Methods published by the World Anti-Doping Agency (WADA) . It has been used in the excretion study of NN-DMPPA to support the knowledge of NN-DMPPA in routine anti-doping control .
Urine Excretion Study
This compound has been used in urine excretion studies. A reliable gas chromatography-mass spectrometry quantitative method (GC-MS) has been validated and applied to the excretion study of NN-DMPPA . The validation parameters of the GC-MS method for determination of NN-DMPPA in human urine were the linear calibration range of 100 to 7500 ng/mL, the LOD of 13.9 ng/mL and the LOQ of 42.2 ng/mL .
Dietary Supplement Analysis
“N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride” has been found in dietary supplements. For example, it was found in the supplement NOXPUMP . The excretion study results demonstrate that NN-DMPPA may be detected in urine samples by the applied GC-MS method till 46 h after supplement administration .
Analytical Reference Standard
“N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride” is an analytical reference standard that is classified as a phenethylamine . It is a positional isomer of methamphetamine that has been sold as a dietary supplement and subsequently banned by the World Anti-Doping Agency .
Neurology Research
“N,N,beta-Trimethyl-phenethylamine Hydrochloride” is used in neurology research. It is available to purchase online at LGC Standards .
Proteomics Research
“N,N,beta-Trimethyl-phenethylamine hydrochloride” is a biochemical used for proteomics research .
Mecanismo De Acción
1. Target of Action: N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride primarily targets the central nervous system (CNS) . It acts as a stimulant by interacting with adrenergic receptors , particularly the β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, muscle strength, and metabolic rate.
3. Biochemical Pathways: N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride affects the adrenergic signaling pathway . The release of norepinephrine activates the cAMP (cyclic adenosine monophosphate) pathway , which in turn activates protein kinase A (PKA) . PKA phosphorylates various target proteins, leading to increased cardiac output, vasodilation, and glycogenolysis .
Pharmacokinetics:
- Metabolism: It undergoes demethylation and hydroxylation in the liver .
- Excretion: The metabolites are primarily excreted via urine. The compound has a relatively short half-life, leading to rapid clearance from the body .
5. Result of Action: At the molecular level, the increased norepinephrine levels lead to heightened adrenergic receptor activity. This results in increased heart rate (positive chronotropic effect) , enhanced force of cardiac contraction (positive inotropic effect) , and elevated blood pressure . At the cellular level, there is increased glycogenolysis and lipolysis , providing more energy substrates for the body .
6. Action Environment: Environmental factors such as pH , temperature , and presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments can accelerate the excretion of the compound, reducing its efficacy . Additionally, the presence of other adrenergic agonists or antagonists can modulate its effects.
This comprehensive overview highlights the intricate mechanisms through which N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride exerts its stimulant effects on the body.
Propiedades
IUPAC Name |
N,N-dimethyl-2-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-10(9-12(2)3)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJERHDHFCZJRNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

